2'-(butan-2-yl)-N-(3-methoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(butan-2-yl)-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(butan-2-yl)-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable cyclohexane derivative and an isoquinoline precursor.
Introduction of the butan-2-yl group: This step often involves alkylation reactions using butan-2-yl halides under basic conditions.
Attachment of the N-(3-methoxypropyl) group: This can be accomplished through nucleophilic substitution reactions using 3-methoxypropylamine.
Final oxidation step:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2’-(butan-2-yl)-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents on the spirocyclic core.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic structure could be useful in the development of new materials with unique mechanical or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2’-(butan-2-yl)-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2’-(butan-2-yl)-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide: shares similarities with other spirocyclic compounds, such as spiro[cyclohexane-1,3’-isoquinoline] derivatives.
3-methylbutan-2-yl group: Another similar compound with a different alkyl group.
Uniqueness
The uniqueness of 2’-(butan-2-yl)-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H34N2O3 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-butan-2-yl-N-(3-methoxypropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C23H34N2O3/c1-4-17(2)25-22(27)19-12-7-6-11-18(19)20(21(26)24-15-10-16-28-3)23(25)13-8-5-9-14-23/h6-7,11-12,17,20H,4-5,8-10,13-16H2,1-3H3,(H,24,26) |
InChI Key |
LRCZQWFTWFLRIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCCCOC |
Origin of Product |
United States |
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